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Introduction
Sevabertinib (formerly BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI)

demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC)

harboring HER2 (ERBB2) exon 20 insertion mutations.[1][2][3] Activating mutations in the

HER2 gene, a member of the epidermal growth factor receptor (EGFR) family, are oncogenic

drivers in approximately 2-4% of NSCLC cases.[2][4][5] Exon 20 insertions are among the most

common types of these mutations.[6] Sevabertinib was designed to potently and selectively

inhibit mutant HER2, including these challenging exon 20 insertions, while sparing wild-type

EGFR, potentially offering a wider therapeutic window and a more manageable safety profile

compared to earlier generation pan-ERBB inhibitors.[3][4][7] This document provides an in-

depth technical overview of sevabertinib, summarizing its mechanism of action, preclinical

data, clinical trial results, and relevant experimental methodologies.

Mechanism of Action
Sevabertinib functions as a potent, reversible inhibitor of the HER2 tyrosine kinase.[1][8] In

vitro studies have demonstrated that sevabertinib effectively blocks the phosphorylation of

HER2 in cancer cells with HER2 alterations.[1][7] This inhibition of HER2 phosphorylation

disrupts downstream signaling pathways, most notably the MAPK pathway, which is crucial for

cell proliferation and survival.[7] The antitumor activity of sevabertinib has been confirmed in

in vivo models harboring HER2 exon 20 insertions.[7] Furthermore, sevabertinib has shown
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activity in preclinical models dependent on NRG1, a ligand for the HER2 heterodimerization

partner HER3, suggesting a broader impact on the HER2 signaling network.[1][9]
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Caption: Simplified HER2 signaling pathway and the inhibitory action of sevabertinib.

Preclinical Data
Sevabertinib has demonstrated potent anti-proliferative activity in preclinical models of NSCLC

with HER2 mutations.

In Vitro Studies
Cell-based assays: Sevabertinib has shown strong anti-proliferative activity in isogenic

Ba/F3 cell lines engineered to express various HER2 exon 20 insertion mutations, as well as

HER2 point mutations.[10] The compound is highly potent against the most frequent HER2

exon 20 insertion mutations, A775insYVMA and G776del insVC.[10]

Signaling Inhibition: In tumor cell lines harboring HER2 mutations, sevabertinib strongly

inhibits HER2 phosphorylation, leading to the suppression of downstream MAPK signaling.

[7]

In Vivo Studies
Xenograft Models: The in vitro activity of sevabertinib was validated in vivo using patient-

derived xenograft (PDX) models. In a PDX model carrying the HER2 exon 20 insertion

mutation A775insYVMA, sevabertinib treatment resulted in significant tumor growth

inhibition.[10]
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Clinical Development: The SOHO-01 Trial
The primary clinical evidence for sevabertinib's efficacy and safety in patients with HER2-

mutant NSCLC comes from the Phase I/II SOHO-01 trial (NCT05099172).[5][6][11]

Study Design
The SOHO-01 trial is an open-label, multicenter, multi-cohort study that includes dose-

escalation, backfill, expansion, and extension phases.[12] The study was designed to evaluate

the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of sevabertinib in

adult patients with advanced NSCLC harboring EGFR or HER2 mutations.[13] The

recommended Phase II dose (RP2D) was determined to be 20 mg administered orally twice

daily.[2][4]
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Caption: High-level workflow of the SOHO-01 clinical trial.
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Sevabertinib has demonstrated clinically meaningful response rates across various patient

populations with HER2-mutant NSCLC.
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Trial)

N
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Response
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Median

Duration of
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Median

Progression-

Free

Survival

(PFS)

Reference

Cohort D

(Previously

treated,

HER2-

targeted

therapy

naive)

81
64% (95% CI,

53 to 75)

9.2 months

(95% CI, 6.3

to 13.5)

8.3 months

(95% CI, 6.9

to 12.3)

[5]

Cohort E

(Previously

treated with

HER2-

directed

ADCs)

55
38% (95% CI,

25 to 52)
8.5 months 5.5 months [5][14]

Cohort F

(Treatment-

naive)

73
71% (95% CI,

59 to 81)
11.0 months

Data

immature
[5]

HER2 TKD

mutations

(previously

treated,

HER2-TKI

naive)

70
71% (95% CI,

59 to 82)

9.2 months

(95% CI, 6.3

to 13.5)

9.6 months

(95% CI, 6.9

to 14.7)

[3]

Y772_A775d

upYVMA

mutation

(previously

treated,

HER2-TKI

naive)

49
78% (95% CI,

63 to 88)
Not Reported

12.2 months

(95% CI, 6.9

to 16.4)

[3]
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Safety and Tolerability
Sevabertinib has a manageable safety profile. The most common treatment-related adverse

event (TRAE) is diarrhea.[5][15]

Adverse Event All Grades Grade ≥3 Reference

Diarrhea 84-91% 5-23% [5]

Rash 43.2% (any grade) Not specified [11]

Paronychia 25.0% (any grade) Not specified [11]

Nausea 25.0% (any grade) Not specified [11]

Vomiting 20.5% (any grade) Not specified [11]

Importantly, no cases of interstitial lung disease (ILD) related to sevabertinib have been

reported, a significant concern with other HER2-targeted therapies.[4][15] Treatment

discontinuations due to drug-related adverse events are infrequent (3%).[5]

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of sevabertinib are

proprietary. However, based on the published literature, the following are representative

methodologies that would be employed.

Preclinical In Vitro Assays
Cell Viability/Proliferation Assay:

Seed Ba/F3 cells expressing specific HER2 exon 20 insertion mutations in 96-well plates.

Treat cells with a dose-response range of sevabertinib for 72 hours.

Assess cell viability using a commercially available reagent (e.g., CellTiter-Glo®).

Calculate IC50 values from the dose-response curves.

Western Blotting for Phospho-HER2:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/41104928/
https://oncodaily.com/oncolibrary/bay-2927088-soho-01-trial-results
https://pubmed.ncbi.nlm.nih.gov/41104928/
https://www.cancernetwork.com/view/novel-tki-exhibits-durable-responses-in-her2-mutated-nsclc
https://www.cancernetwork.com/view/novel-tki-exhibits-durable-responses-in-her2-mutated-nsclc
https://www.cancernetwork.com/view/novel-tki-exhibits-durable-responses-in-her2-mutated-nsclc
https://www.cancernetwork.com/view/novel-tki-exhibits-durable-responses-in-her2-mutated-nsclc
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://oncodaily.com/new-paper-alert/sevabertinib-her2mut-nsclc
https://oncodaily.com/oncolibrary/bay-2927088-soho-01-trial-results
https://pubmed.ncbi.nlm.nih.gov/41104928/
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture NSCLC cell lines with known HER2 exon 20 insertions.

Treat cells with sevabertinib at various concentrations for a specified time.

Lyse the cells and quantify protein concentration.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against phospho-HER2 and total HER2,

followed by HRP-conjugated secondary antibodies.

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Preclinical In Vivo Studies
Patient-Derived Xenograft (PDX) Model:

Implant tumor fragments from a patient with a documented HER2 exon 20 insertion

mutation subcutaneously into immunocompromised mice.

Once tumors reach a palpable size, randomize mice into vehicle control and sevabertinib
treatment groups.

Administer sevabertinib orally at a predetermined dose and schedule.

Measure tumor volume and body weight regularly.

At the end of the study, excise tumors for further analysis (e.g., pharmacodynamics).

Clinical Trial Protocol (SOHO-01 Representative Outline)
Patient Selection:

Confirmation of unresectable or metastatic non-squamous NSCLC.

Tumor tissue or plasma-based confirmation of a HER2 (ERBB2) tyrosine kinase domain

(TKD) activating mutation using an FDA-approved test.[13]

Adequate organ function and ECOG performance status of 0 or 1.
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Treatment and Dose:

Sevabertinib administered orally at 20 mg twice daily with food until disease progression

or unacceptable toxicity.[16]

Efficacy Assessment:

Tumor assessments performed at baseline and every 6-8 weeks using imaging (CT or

MRI).

Objective response rate (ORR) and duration of response (DOR) determined by a blinded

independent central review (BICR) according to RECIST v1.1 criteria.[13]

Safety Assessment:

Monitoring of adverse events at each study visit, graded according to CTCAE v5.0.

Regular laboratory assessments, including liver function tests.

Conclusion
Sevabertinib has emerged as a promising targeted therapy for patients with NSCLC harboring

HER2 exon 20 insertion mutations, a patient population with historically limited treatment

options. Its potent and selective inhibition of mutant HER2, coupled with a manageable safety

profile, has led to high response rates and durable responses in clinical trials. The ongoing

clinical development of sevabertinib, including the Phase III SOHO-02 trial, will further

elucidate its role in the treatment landscape for this challenging disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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